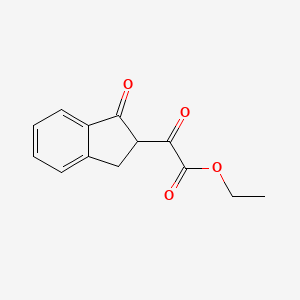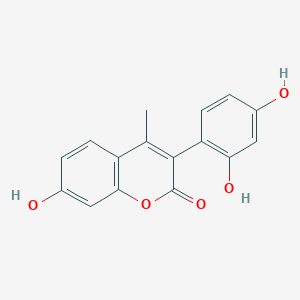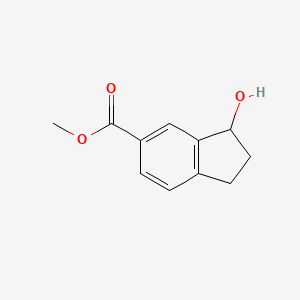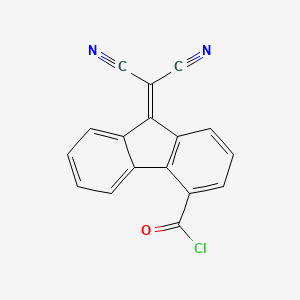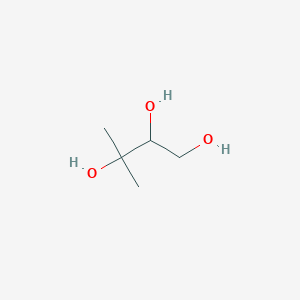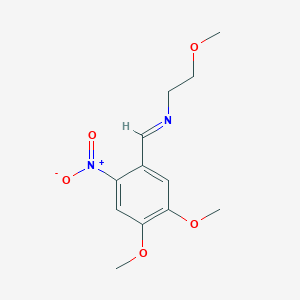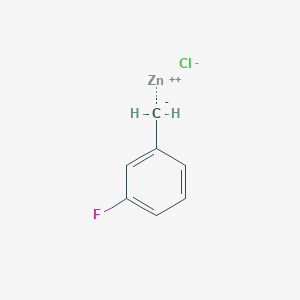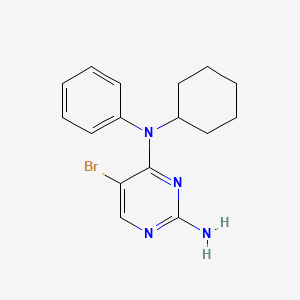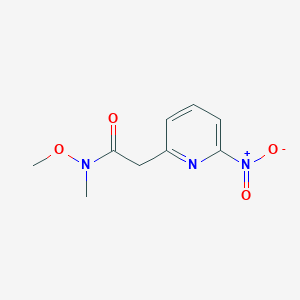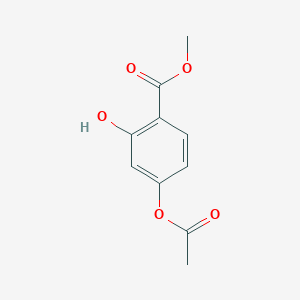
methyl 4-acetyloxy-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 4-acetyloxy-2-hydroxybenzoate, also known as methyl 4-acetoxybenzoate, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.1840 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of both acetoxy and hydroxy functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyloxy-2-hydroxybenzoate typically involves the acetylation of 4-hydroxybenzoic acid. The procedure includes the following steps :
Reactants: 2 g of dry 4-hydroxybenzoic acid and 3 g (3 mL) of acetic anhydride.
Catalyst: 1 drop of concentrated sulfuric acid.
Reaction Conditions: The mixture is warmed on a water bath to about 50-60ºC with stirring for about 15 minutes.
Isolation: The mixture is allowed to cool, and 30 mL of water is added. The precipitate is filtered and recrystallized from ethanol-water.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
methyl 4-acetyloxy-2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: 4-hydroxybenzoic acid.
Oxidation: 4-acetoxy-2-oxo-benzoic acid.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
methyl 4-acetyloxy-2-hydroxybenzoate has several applications in scientific research :
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-acetyloxy-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Similar structure but lacks the acetoxy group.
Methyl 2-hydroxybenzoate (Methyl salicylate): Similar structure but the hydroxy group is in the ortho position.
Methyl 4-methoxybenzoate: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
methyl 4-acetyloxy-2-hydroxybenzoate is unique due to the presence of both acetoxy and hydroxy groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H10O5 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
methyl 4-acetyloxy-2-hydroxybenzoate |
InChI |
InChI=1S/C10H10O5/c1-6(11)15-7-3-4-8(9(12)5-7)10(13)14-2/h3-5,12H,1-2H3 |
InChI Key |
JHRDMZGPWYFOFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C(=O)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
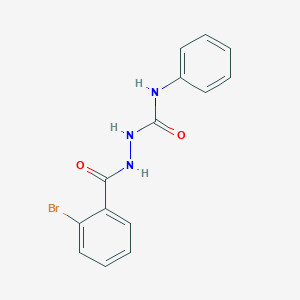
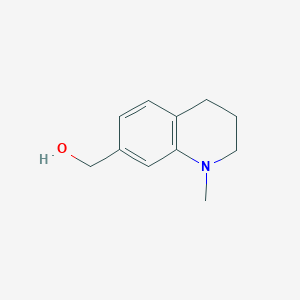

![Phenyl [(4-tert-butylphenyl)methyl]carbamate](/img/structure/B8564316.png)
